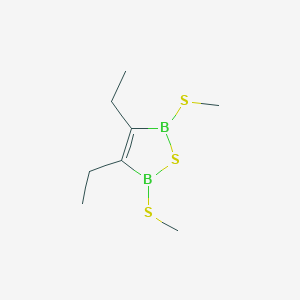![molecular formula C23H48O3 B14494383 3-[(2-Octyldodecyl)oxy]propane-1,2-diol CAS No. 63566-52-9](/img/structure/B14494383.png)
3-[(2-Octyldodecyl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Octyldodecyl)oxy]propane-1,2-diol is an organic compound with the molecular formula C23H48O3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 2-octyldodecyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Octyldodecyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with 2-octyldodecyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Propane-1,2-diol+2-Octyldodecyl alcoholAcid catalystthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Octyldodecyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Octyldodecyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Octyldodecyl)oxy]propane-1,2-diol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-[(2-Ethylhexyl)oxy]propane-1,2-diol: A similar compound with a shorter alkyl chain.
3-[(2-Decyldodecyl)oxy]propane-1,2-diol: A compound with a longer alkyl chain.
Uniqueness
3-[(2-Octyldodecyl)oxy]propane-1,2-diol is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific solubility, stability, and interaction characteristics.
Propiedades
Número CAS |
63566-52-9 |
|---|---|
Fórmula molecular |
C23H48O3 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
3-(2-octyldodecoxy)propane-1,2-diol |
InChI |
InChI=1S/C23H48O3/c1-3-5-7-9-11-12-14-16-18-22(20-26-21-23(25)19-24)17-15-13-10-8-6-4-2/h22-25H,3-21H2,1-2H3 |
Clave InChI |
HGUHLRSLJMFCFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)

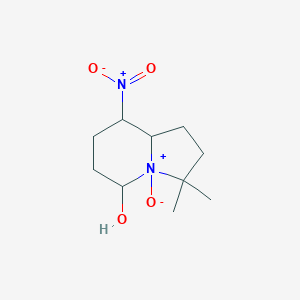
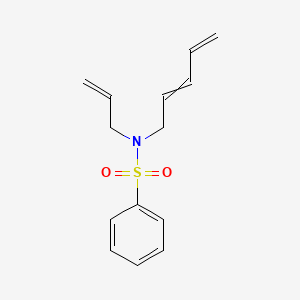
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
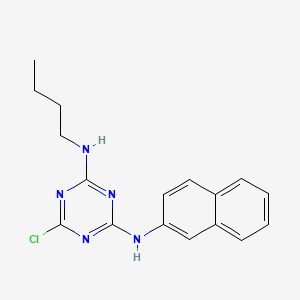
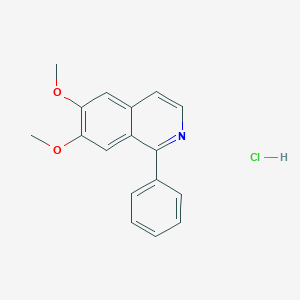
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

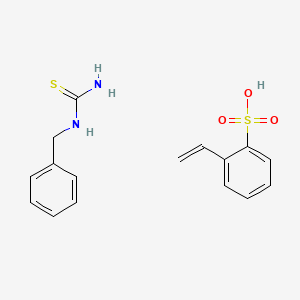

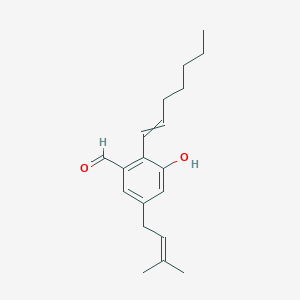
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
